molecular formula C4H7ClO2<br>(CH3)2CHOCOCl<br>C4H7ClO2 B105068 Isopropyl chloroformate CAS No. 108-23-6

Isopropyl chloroformate

Cat. No.: B105068
CAS No.: 108-23-6
M. Wt: 122.55 g/mol
InChI Key: IVRIRQXJSNCSPQ-UHFFFAOYSA-N
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Description

Isopropyl chloroformate is a colorless liquid with a pungent odor and corrosive properties. It is a highly reactive compound, primarily used as an intermediate in organic synthesis. The molecular formula of this compound is C4H7ClO2, and it has a molecular weight of 122.55 g/mol . This compound is known for its high flammability and its ability to decompose when heated, producing toxic fumes such as hydrogen chloride and phosgene .

Mechanism of Action

Target of Action

Isopropyl chloroformate is a reagent used in organic synthesis. It primarily targets the hydroxyl groups of compounds, such as alcohols and amines, and reacts with them to form esters and amides .

Mode of Action

The mode of action of this compound involves a process known as solvolysis, which is the breaking of a bond in a molecule by a solvent . In more nucleophilic solvents, an association-dissociation mechanism is believed to be operative . In the more ionizing solvents, a dominant solvolysis-decomposition with loss of the CO2 molecule is observed .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. For instance, it can be used in the preparation of isopropyl cyclohexane via alkylation of cyclohexene . It can also be used in the preparation of 10-isopropyloctadecanoic acid via reaction with oleic acid .

Pharmacokinetics

It’s worth noting that the specific rates of solvolysis of this compound in various solvents at 25°c have been reported , which could provide some insight into its behavior in different environments.

Result of Action

The result of this compound’s action is the formation of new compounds through the reaction with its targets. For example, it can react with alcohols to form esters, or with amines to form amides . In the process of solvolysis, deficiencies in the acid production indicate 2-33% isopropyl chloride formation, with the higher values in less nucleophilic solvents .

Action Environment

The action of this compound is influenced by the environment, particularly the solvent in which it is dissolved. The specific rates of solvolysis of this compound in various solvents at 25°C have been reported . In more ionizing solvents, a dominant solvolysis-decomposition with loss of the CO2 molecule is observed . In more nucleophilic solvents, an association-dissociation mechanism is believed to be operative .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl chloroformate is typically synthesized by the reaction of isopropyl alcohol with phosgeneThe reaction is continued for several hours until the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carefully monitored to ensure the complete conversion of isopropyl alcohol to this compound. The product is then purified through distillation and refined to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: Isopropyl chloroformate undergoes various chemical reactions, including hydrolysis, substitution, and decomposition.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

propan-2-yl carbonochloridate
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InChI

InChI=1S/C4H7ClO2/c1-3(2)7-4(5)6/h3H,1-2H3
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InChI Key

IVRIRQXJSNCSPQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)Cl
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Molecular Formula

C4H7ClO2, Array
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DSSTOX Substance ID

DTXSID7026786
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Molecular Weight

122.55 g/mol
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Physical Description

Isopropyl chloroformate appears as a clear colorless volatile liquid with a pungent irritating odor. About the same density as water and insoluble in water. Floats on water Very irritating to skin and eyes and very toxic by inhalation, ingestion and skin absorption. Used to make other chemicals., Clear liquid with an irritating odor; [CAMEO] Reacts with water evolving hydrogen chloride; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

220 °F at 761 mmHg (EPA, 1998), 104.6 °C @ 761 MM HG, 104.6 °C
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Flash Point

60.1 °F (EPA, 1998), 15.6 °C, 20 °C c.c.
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Solubility

VERY SOL IN ETHER, Solubility in water: slow reaction
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Density

1.08 (EPA, 1998) - Denser than water; will sink, 1.078 (20 °C/4 °C), Relative density (water = 1): 1.08
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Vapor Density

4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

100 mm Hg @ 47 °C, Vapor pressure, kPa at 20 °C: 3
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates
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Color/Form

COLORLESS LIQ

CAS No.

108-23-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropyl chloroformate

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